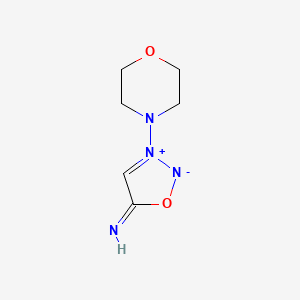

Linsidomine

Vue d'ensemble

Description

Linsidomine, également connu sous le nom de 3-morpholinosydnonimine, est un vasodilatateur et un métabolite du médicament anti-angineux molsidomine. Il agit en libérant de l’oxyde nitrique des cellules endothéliales de manière non enzymatique. Ce composé est connu pour sa capacité à hyperpolariser la membrane cellulaire en influençant la pompe sodium-potassium, la rendant moins sensible à la stimulation adrénergique .

Applications De Recherche Scientifique

Linsidomine has a wide range of scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its role in cellular signaling and oxidative stress.

Medicine: Used in the treatment of angina pectoris and studied for its potential neuroprotective effects.

Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery

Mécanisme D'action

Linsidomine exerce ses effets en libérant de l’oxyde nitrique de manière non enzymatique à partir des cellules endothéliales. Cette libération d’oxyde nitrique conduit à l’activation de la guanylate cyclase, ce qui augmente les niveaux de monophosphate cyclique de guanosine (GMPc). Des niveaux élevés de GMPc entraînent la relaxation des cellules musculaires lisses, ce qui entraîne une vasodilatation. De plus, la this compound hyperpolarise la membrane cellulaire en influençant la pompe sodium-potassium, réduisant la réactivité de la cellule à la stimulation adrénergique .

Composés similaires :

Molsidomine : Un promédicament qui est hydrolysé en this compound dans le foie.

Nitroglycérine : Un autre donneur d’oxyde nitrique utilisé dans le traitement de l’angine de poitrine.

Unicité de la this compound : this compound est unique en sa capacité à libérer de l’oxyde nitrique de manière non enzymatique, ce qui permet une libération plus contrôlée et durable du gaz. Cette propriété la rend particulièrement utile dans les applications de recherche et thérapeutiques où un contrôle précis des niveaux d’oxyde nitrique est requis .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Linsidomine acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also influences the sodium-potassium pump, hyperpolarizing the cell membrane and thereby rendering it less responsive to adrenergic stimulation .

Cellular Effects

This compound has various effects on cells. It is known to promote oxidative stress on neurons . It is also a peroxynitrite-generating compound involved in the pathogenesis of neurodegenerative diseases .

Molecular Mechanism

This compound releases nitric oxide (NO) from endothelial cells when it decays, acting as the active vasodilating metabolite responsible for molsidomine’s pharmacological effects .

Metabolic Pathways

This compound is a metabolite of the antianginal drug molsidomine

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Linsidomine peut être synthétisé par une approche mécanochimique, qui implique l’utilisation de techniques de broyage à billes. Cette méthode est efficace et permet de gagner du temps, car elle évite les étapes de purification et réduit l’utilisation de solvants organiques. La synthèse de la this compound implique la préparation d’iminosydnonines, qui sont des dérivés aza de sydnones .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la synthèse de son précurseur, la molsidomine, suivie de son hydrolyse pour produire la this compound. Ce processus est effectué dans des conditions contrôlées afin de garantir la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Linsidomine subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit pour libérer de l’oxyde nitrique, qui est responsable de ses effets vasodilatateurs.

Substitution : this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Nucléophiles comme les amines ou les thiols.

Principaux produits formés :

Oxydation : Peroxynitrite.

Réduction : Oxyde nitrique.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme donneur d’oxyde nitrique dans diverses réactions et études chimiques.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et le stress oxydatif.

Médecine : Utilisé dans le traitement de l’angine de poitrine et étudié pour ses effets neuroprotecteurs potentiels.

Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments

Comparaison Avec Des Composés Similaires

Molsidomine: A prodrug that is hydrolyzed to linsidomine in the liver.

Nitroglycerin: Another nitric oxide donor used in the treatment of angina pectoris.

Uniqueness of this compound: this compound is unique in its ability to release nitric oxide nonenzymatically, which allows for a more controlled and sustained release of the gas. This property makes it particularly useful in research and therapeutic applications where precise control over nitric oxide levels is required .

Propriétés

IUPAC Name |

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDHHVKWGRFRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16142-27-1 (mono-hydrochloride) | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501026026 | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33876-97-0 | |

| Record name | Linsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

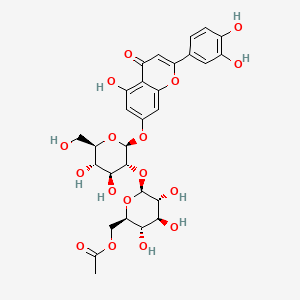

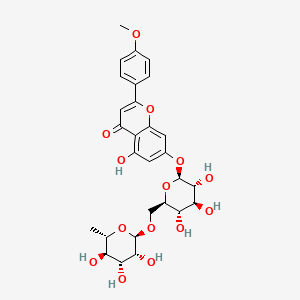

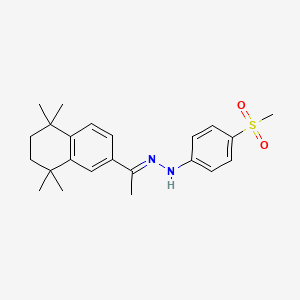

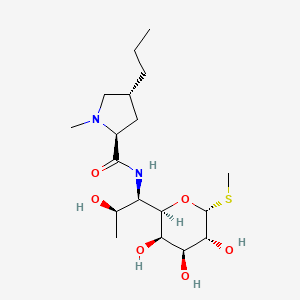

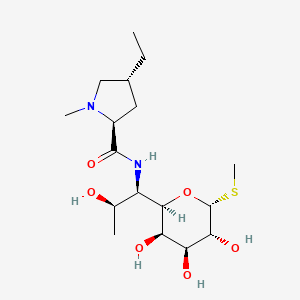

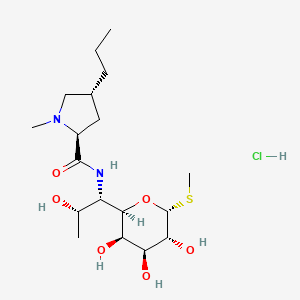

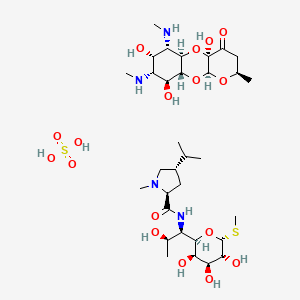

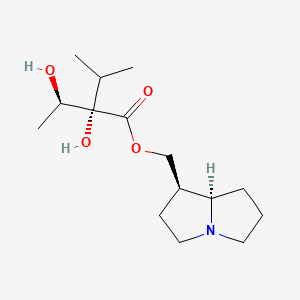

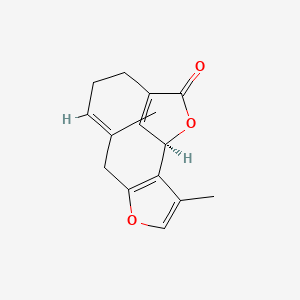

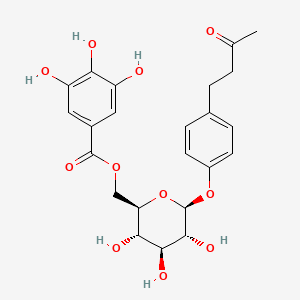

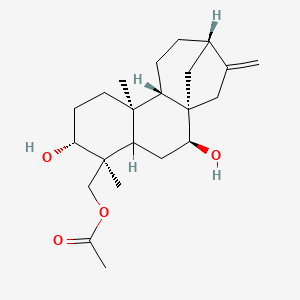

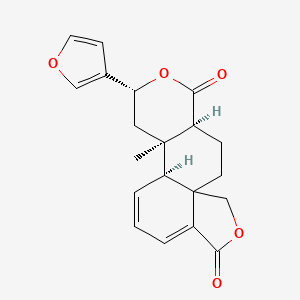

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.